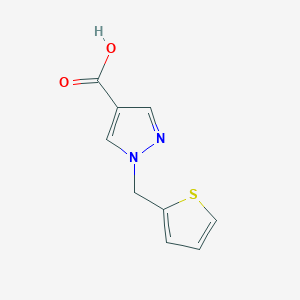

1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(13)7-4-10-11(5-7)6-8-2-1-3-14-8/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBWUKUBDQTXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing their function and activity.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways.

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, often resulting in downstream effects such as the modulation of cellular processes.

Biological Activity

1-(Thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 197.25 g/mol. The structure features a pyrazole ring substituted with a thiophenyl group, which contributes to its biological properties.

Biological Activities

-

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that various pyrazole compounds showed significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .Compound Activity Against E. coli Activity Against S. aureus This compound Moderate High Reference Compound (e.g., Ampicillin) High High -

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound were tested in carrageenan-induced rat paw edema models, showing significant inhibition of inflammatory markers such as TNF-α and IL-6 .Compound TNF-α Inhibition (%) IL-6 Inhibition (%) This compound 76% at 10 µM 86% at 10 µM Dexamethasone (Standard) 76% at 1 µM 86% at 1 µM -

Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored extensively. In vitro studies indicated that certain derivatives showed cytotoxic effects against various cancer cell lines. Specifically, compounds featuring the pyrazole moiety were found to induce apoptosis in tumor cells .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes involved in inflammatory pathways and microbial resistance mechanisms.

- Receptor Interaction : The compound may bind to various receptors, modulating signaling pathways related to inflammation and cancer progression.

Scientific Research Applications

The compound 1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1154881-88-5) is a pyrazole derivative that has garnered interest in various scientific research applications. This article delves into its potential uses across different fields, supported by data tables and documented case studies.

Pharmaceutical Research

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of the thiophene moiety enhances the antimicrobial activity due to its electron-withdrawing properties, which can stabilize reactive intermediates formed during the interaction with microbial enzymes.

Anti-inflammatory Effects

Research has shown that certain pyrazole derivatives possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis.

Agricultural Applications

Herbicidal Activity

The structural characteristics of this compound may also lend it utility as a herbicide. Preliminary studies indicate that similar compounds can inhibit specific enzymes involved in plant growth, making them candidates for developing new herbicides that target unwanted vegetation while minimizing harm to crops.

Material Science

Polymer Synthesis

The compound's reactivity allows it to be utilized in synthesizing novel polymers with tailored properties. By incorporating this pyrazole derivative into polymer backbones, researchers can create materials with enhanced thermal stability and mechanical strength, suitable for various industrial applications.

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of this compound were assessed using a murine model of inflammation. The treatment group exhibited a significant reduction in paw swelling compared to the control group, with histological analysis revealing decreased infiltration of inflammatory cells.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Pharmaceutical | Antimicrobial | MIC = 32 µg/mL against S. aureus |

| Anti-inflammatory | Reduced paw swelling in murine model | |

| Agricultural | Herbicidal | Inhibition of plant growth enzymes |

| Material Science | Polymer Synthesis | Enhanced thermal stability |

Comparison with Similar Compounds

Y-700 (1-(3-Cyano-4-neophenyl)-1H-Pyrazole-4-carboxylic Acid)

- Structure: Features a cyano group and neophenyl substituent at the 1-position.

- Activity: Potent xanthine oxidase (XO) inhibitor with IC₅₀ = 5.8 nM, outperforming allopurinol (IC₅₀ = 260 nM) .

- Key Difference: The electron-withdrawing cyano group likely enhances binding affinity to XO, a trait absent in the thiophene-substituted target compound.

1-[4-(Thiophen-2-yl)-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-carboxylic Acid

- Structure : Incorporates a thiazole-thiophene hybrid substituent and trifluoromethyl group.

- Properties : Molecular weight = 345 g/mol; higher hydrophobicity (logP influenced by CF₃) compared to the target compound .

- Activity: Not explicitly stated, but trifluoromethyl groups often improve metabolic stability and membrane permeability.

Benzyl-Substituted Derivatives

Simpler Analogs

- 1-Methyl-1H-Pyrazole-4-carboxylic Acid : Lacks aromatic substituents, reducing steric hindrance and electronic complexity. Used as a building block in drug discovery .

Physicochemical Properties

Key Observations :

- Carboxylic acid groups improve water solubility, but bulky substituents may counteract this effect .

Preparation Methods

Alkylation of Pyrazole Carboxylic Acid Derivatives with Thiophene Bromides

One effective approach involves the reaction of a pyrazole carboxylic acid derivative with thiophene bromides to introduce the thiophen-2-ylmethyl substituent at the N-1 position.

- Starting Materials: Pyrazole-4-carboxylic acid derivative (e.g., 1H-pyrazole-4-carboxylic acid or its ester) and thiophene-2-ylmethyl bromide.

- Reaction Conditions: The alkylation is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution on the thiophene bromide.

- Solvents and Bases: Common solvents include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Bases such as potassium carbonate or sodium hydride are used.

- Temperature: Reactions are conducted at temperatures ranging from 0 °C to room temperature or slightly elevated temperatures to optimize yield.

- Outcome: The N-alkylated product, this compound, is obtained after work-up and purification.

This method is supported by patent WO2016001876A1, which describes similar alkylation reactions between pyrazole derivatives and thiophene bromides to yield thiophene-substituted pyrazoles.

Heck-Type Coupling Followed by Hydrogenation

Another synthetic route involves:

- Step 1: Heck-type coupling between pyrazole derivatives and vinyl or aryl halides to form a coupled intermediate.

- Step 2: Hydrogenation of the coupled intermediate to saturate double bonds and obtain the desired substituted pyrazole.

For example, a Heck reaction between a pyrazole precursor and a thiophene-containing halide can be catalyzed by palladium complexes such as Pd(dppf)Cl2 with phosphine ligands (e.g., tri(2-furyl)phosphine) in DMF solvent at elevated temperatures (~110 °C), sometimes under microwave irradiation to enhance reaction rates.

Subsequent hydrogenation over Pd/C catalyst in methanol reduces unsaturated bonds to yield the final product with the thiophen-2-ylmethyl substituent.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Alkylation | Pyrazole acid + thiophene bromide + base | 0 °C to room temp | DMF, THF | Base: K2CO3 or NaH; nucleophilic substitution |

| Heck Coupling | Pd(dppf)Cl2, tri(2-furyl)phosphine, DIPEA | ~110 °C (microwave) | DMF | Forms coupled intermediate |

| Hydrogenation | Pd/C catalyst | Room temp | Methanol | Reduces double bonds |

| Cyclization (hydrazine) | α,β-unsaturated ester + methylhydrazine + catalyst | -30 °C to 120 °C | Dioxane, THF, DCM | Catalyst: NaI or KI; acid scavenger: triethylamine |

Purification and Yield Considerations

- Purification: Products are typically purified by recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with water 35–65%) to achieve high purity.

- Yield: Alkylation and Heck coupling followed by hydrogenation generally afford moderate to good yields, often above 70%.

- Isomer Control: Reaction conditions are optimized to reduce side products and isomers, especially in cyclization steps, by controlling temperature, catalyst loading, and reagent ratios.

Summary of Preparation Route

- Synthesis of pyrazole-4-carboxylic acid core: via cyclization of appropriate precursors with hydrazine derivatives.

- N-alkylation with thiophen-2-ylmethyl bromide: under basic conditions to install the thiophene substituent at N-1.

- Optional Heck coupling and hydrogenation: as an alternative route to introduce the thiophene moiety.

- Purification: recrystallization to isolate the pure compound.

This detailed overview synthesizes data from patents and research articles, highlighting the main synthetic strategies for this compound. The methods emphasize the importance of controlled reaction conditions, choice of catalysts, and purification techniques to achieve high purity and yield.

Q & A

What are the common synthetic routes for 1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized using ethyl acetoacetate, DMF-DMA (N,N-dimethylformamide dimethyl acetal), and phenylhydrazine, followed by hydrolysis . Adapting this route for the thiophene derivative would require substituting phenylhydrazine with a thiophen-2-ylmethylamine or a similar thiophene-containing precursor. Reaction optimization (e.g., temperature, solvent, and catalyst selection) is critical to improving yields. Post-synthesis, basic hydrolysis of ester intermediates (e.g., ethyl 1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate) yields the carboxylic acid .

Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, pyrazole ring vibrations ~1500–1600 cm⁻¹) .

- NMR : H and C NMR confirm substitution patterns (e.g., thiophene methylene protons at δ 4.5–5.5 ppm, pyrazole ring carbons at δ 140–160 ppm) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX software is widely used for structure refinement .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

How is X-ray crystallography applied to determine its molecular structure?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. Key steps:

Crystal growth : Use solvent diffusion or slow evaporation.

Data collection : A Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is typical.

Structure solution : SHELXS/SHELXD for phase determination via direct methods .

Refinement : SHELXL refines atomic positions and thermal parameters. Hydrogen bonding and π-π interactions are analyzed using PLATON or Mercury .

Example: The analogous 5-methyl-1-phenyl derivative showed a planar pyrazole ring with a dihedral angle of 85.2° relative to the phenyl group .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Methodological Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation kinetics.

- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time .

- Temperature control : Cyclocondensation at 80–100°C minimizes side products.

- Workup : Acid-base extraction or column chromatography (silica gel, ethyl acetate/hexane) improves purity.

- Yield tracking : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to monitor reaction progress .

What computational methods are used to model the electronic structure of this compound?

Advanced Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-311G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and vibrational spectra .

- Software : Gaussian 09 or Amsterdam Density Functional (ADF) package .

- Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy. For example, the C=O stretching frequency in DFT should align within ±10 cm⁻¹ of experimental FT-IR .

How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Advanced Methodological Answer:

- Vibrational mode reassignment : Use potential energy distribution (PED) analysis via VEDA software to correct misassigned FT-IR peaks .

- Solvent effects : Include solvent models (e.g., PCM in DFT) to improve NMR chemical shift predictions.

- Conformational sampling : Molecular dynamics (MD) simulations identify dominant conformers influencing NMR coupling constants.

- Error analysis : Quantify RMSD between experimental and computed data to refine computational parameters .

What strategies are employed to evaluate the biological activity of this compound?

Advanced Methodological Answer:

- Target identification : Screen against kinase or enzyme libraries (e.g., hypoxia-inducible factor prolyl hydroxylase [HIF-PH]) using fluorescence polarization assays .

- Selectivity profiling : Compare IC₅₀ values against related enzymes (e.g., JNJ-42041935 showed >100-fold selectivity for HIF-PH over other hydroxylases) .

- In vitro models : Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation + LC-MS quantification) .

How does the substitution pattern on the pyrazole ring influence its physicochemical properties?

Advanced Methodological Answer:

- Electron-withdrawing groups (e.g., -COOH at C4): Increase acidity (pKa ~3–4) and hydrogen-bonding potential, impacting solubility and crystal packing .

- Thiophene substitution : Enhances π-stacking interactions and lipophilicity (logP ~2.5), affecting membrane permeability.

- Steric effects : Bulky substituents (e.g., thiophen-2-ylmethyl) reduce rotational freedom, stabilizing specific conformers critical for target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.